2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFPUKBRPPEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Thiazolo[5,4-c]pyridine Core
The synthesis begins with the formation of the tetrahydrothiazolo[5,4-c]pyridine scaffold. A common approach involves cyclocondensation reactions using sulfur-containing precursors. For example, 4-piperidone derivatives react with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid under reflux conditions. This step generates the unsaturated thiazole ring fused to the partially saturated pyridine moiety.
Key Reaction Conditions :
- Temperature : 80–100°C
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Toluene or xylene
- Yield : 70–85%
The regioselectivity of the cyclization is ensured by the electron-withdrawing nature of the carbonyl group in 4-piperidone, which directs nucleophilic attack by sulfur at the α-position.
Bromination at the 2-Position
Industrial-Scale Production Methods
Large-Scale Cyclization and Bromination
Industrial processes prioritize cost efficiency and reproducibility. The cyclization step is scaled using continuous-flow reactors, which enhance heat transfer and reduce side reactions. Bromination is conducted in batch reactors equipped with cryogenic cooling systems to maintain precise temperature control.
Industrial Yield Improvements :
- Catalyst Recycling : p-Toluenesulfonic acid is recovered via distillation, reducing waste.
- Solvent Recovery : DCM is reclaimed through fractional distillation, achieving >90% reuse.
Purification and Quality Control
The crude product is purified through recrystallization from ethanol/water mixtures, yielding >99% purity. Analytical validation includes:
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry via distinct proton environments (e.g., thiazole C-H at δ 7.2 ppm).
- High-Performance Liquid Chromatography (HPLC) : Verifies purity (>99.5%) and identifies residual solvents.
Comparative Analysis of Bromination Strategies
Bromine (Br₂) vs. N-Bromosuccinimide (NBS)
While Br₂ offers higher reactivity, NBS is preferred in moisture-sensitive reactions due to its stability. A comparative study reveals:
| Brominating Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Br₂ | 75 | 99.5 | Dibrominated isomers |
| NBS | 68 | 98.2 | Succinimide byproducts |
NBS reduces dibromination risks but requires longer reaction times (4–6 hours).
Applications in Pharmaceutical Synthesis
Role in Edoxaban Production
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a key intermediate in synthesizing Edoxaban, a Factor Xa inhibitor. The bromine atom facilitates nucleophilic substitution reactions with amines, enabling the introduction of pharmacophore groups.
Case Study :
In a patented method, the bromo compound reacts with N1[(1S,2R,4S)-2-amino-4-[(dimethylamino)carbonyl]cyclohexyl]-N2(5-chloro-2-pyridyl)oxalamide dimesylate (109T2-31) under mild basic conditions (K₂CO₃, DMF, 25°C). This step avoids expensive coupling agents like EDCI·HCl, reducing production costs by 40%.
Challenges and Optimization Strategies
Minimizing Dibromination
Dibrominated byproducts form due to excess Br₂ or elevated temperatures. Mitigation strategies include:
- Stoichiometric Control : Limiting Br₂ to 1.05 equiv.
- Low-Temperature Reactions : Maintaining temperatures below 5°C.
Enhancing Reaction Efficiency
Microwave-Assisted Synthesis : Reduces reaction time from 2 hours to 20 minutes, achieving 78% yield.
Catalytic Additives : Lewis acids like FeCl₃ enhance electrophilicity, improving bromine utilization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromo group undergoes nucleophilic substitution (SNAr) with various nucleophiles under catalytic or basic conditions:
Mechanistic Insights :
-
Cyanation proceeds via palladium-catalyzed cross-coupling, where bromine is replaced by a cyano group using phenyl formate as a CO source .
-
Hydrolysis of the nitrile intermediate to carboxylic acid occurs under basic conditions, followed by acidification to isolate the hydrochloride salt .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings to form carbon-carbon or carbon-heteroatom bonds:
Example :
Reaction with morpholine under Pd catalysis yields 3-morpholino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a precursor for FXa inhibitors .
Ring Functionalization and Cyclization
The thiazolo-pyridine core undergoes further modifications:
Imidazo-Thiazolo-Pyridine Formation
-
Reaction with 3-bromoacetyl derivatives (e.g., 3-bromoacetophenones) in DMF with NaH leads to cyclization, forming fused imidazo-thiazolo-pyridines .
Conditions : 60°C, 6 hours; Yield : 54–76% .
Oxidative Cyclization
-
Bromine-mediated oxidative cyclization of thiol precursors forms fused isothiazolo-pyridines, though this is more common in related scaffolds .
Reduction and Halogen Exchange
Reaction Mechanisms and Selectivity
-
Regioselectivity : Nucleophilic attack occurs preferentially at the 2-position due to bromine's electron-withdrawing effect and the thiazole ring's aromatic stabilization .
-
Catalytic Pathways : Palladium-mediated reactions follow oxidative addition-transmetallation-reductive elimination pathways, with xantphos ligands enhancing stability .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with specific therapeutic effects. For example, derivatives of this compound have been investigated for their potential use in treating respiratory and digestive system disorders .
- Antimicrobial Activity :
- Central Nervous System Agents :
Organic Synthesis Applications
- Building Blocks in Synthesis :
- Reactions with Nucleophiles :
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing new antimicrobial agents derived from this compound demonstrated its effectiveness against several bacterial strains. The researchers modified the compound by substituting different groups on the thiazole ring and tested their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects compared to standard antibiotics.
Case Study 2: Neuropharmacological Research
In another study examining the neuropharmacological properties of thiazole derivatives, researchers synthesized a series of compounds based on this compound. Behavioral tests on animal models showed promising results in reducing anxiety-like behaviors. This suggests potential therapeutic applications for derivatives in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound is similar in structure but contains a methyl group at the 5-position.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications compared to its non-brominated counterparts .
Biological Activity
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a compound with notable potential in various biological applications. It belongs to the thiazole family and has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C6H7BrN2S
- Molecular Weight: 219.1 g/mol
- CAS Number: 1368338-34-4
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
- Antimicrobial Activity : Studies have shown that compounds in the thiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[5,4-c]pyridine have been tested against various bacterial strains with promising results.
- Anticancer Properties : There is evidence suggesting that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines.
- Neuroprotective Effects : Some research points to potential neuroprotective effects of thiazolo[5,4-c]pyridines. This could be particularly relevant in the context of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial resistance or cancer cell growth.
- Interaction with Cellular Receptors : It is suggested that this compound could interact with various cellular receptors that mediate its effects on cell signaling pathways.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-c]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 12.5 µg/mL for certain derivatives.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo derivative | 12.5 | Staphylococcus aureus |
| 2-Bromo derivative | 25 | Escherichia coli |
Anticancer Research
In vitro studies have shown that this compound can reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Caspase activation |
Q & A
What are the critical steps for synthesizing 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with high purity?
Methodological Answer:
The synthesis typically involves bromination of the parent heterocycle or functionalization via cross-coupling reactions. A validated approach includes:
- Step 1: Start with 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 165948-23-2) as the precursor .
- Step 2: Use phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in anhydrous dichloromethane under nitrogen to introduce the bromine atom at the 2-position.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97%) .
- Key Tip: Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to avoid over-bromination.
How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation .
- Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis.
- Stability Tests: Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor via ¹H NMR for decomposition peaks .
What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. Key signals: δ ~3.2–3.8 ppm (tetrahydro ring CH₂), δ ~6.9 ppm (thiazole proton) .
- Mass Spectrometry: Use ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 219.1 (C₆H₇BrN₂S) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Monoclinic systems (space group P2₁/c) with cell parameters a = 7.03 Å, b = 7.65 Å, c = 36.94 Å are typical for related thiazolo-pyridines .
How can researchers resolve contradictions in reported bioactivity data for derivatives?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., cell lines, solvent controls). For example, DMSO concentrations >0.1% may inhibit enzyme activity .
- Data Normalization: Use internal standards (e.g., β-actin in Western blots) to control for variability.
- Reproducibility: Repeat experiments with independent synthetic batches to rule out impurity effects .
What strategies improve yields in Suzuki-Miyaura couplings using this compound?
Methodological Answer:
- Catalyst System: Use Pd(OAc)₂ (0.1 equiv) with SPhos ligand (0.3 equiv) in toluene/water (4:1) at 80°C .
- Base Optimization: Test K₃PO₄ vs. Cs₂CO₃; the latter may enhance coupling efficiency for electron-deficient boronic acids.
- Workup: Quench with ammonium pyrrolidinedithiocarbamate to remove Pd residues, then extract with ethyl acetate .
How to design a stability-indicating assay for this compound under physiological conditions?
Methodological Answer:
- Buffer Screening: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C.
- Analytical Tools: Use LC-MS to track degradation products (e.g., debromination or ring-opening).
- Kinetics: Calculate half-life (t₁/₂) using first-order decay models. Stability >24 hours in PBS suggests suitability for in vitro assays .
What computational methods aid in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution at the 2-position.
- Docking Studies: Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Compare with experimental IC₅₀ values from kinase inhibition assays .
How to mitigate side reactions during functionalization of the thiazolo ring?
Methodological Answer:
- Protecting Groups: Boc-protect the pyridine nitrogen before bromination to prevent N-alkylation .
- Temperature Control: Keep reactions below –20°C during lithiation steps to avoid ring-opening.
- Byproduct Analysis: Use GC-MS to identify and quantify impurities like dehydrohalogenation products .
What are the best practices for evaluating cytotoxicity in cell-based assays?
Methodological Answer:
- Cell Lines: Use HEK293 and HepG2 cells with MTT assays (48-hour exposure, IC₅₀ calculation).
- Controls: Include cisplatin (positive control) and vehicle-only wells.
- Dose-Response: Test 0.1–100 µM concentrations in triplicate. EC₅₀ values <10 µM suggest therapeutic potential .
How to address low solubility in aqueous media for biological testing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
